BNC375 -

BNC375

Catalog Number: EVT-8240177
CAS Number:
Molecular Formula: C19H23ClN2O3S
Molecular Weight: 394.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BNC375 is a small molecule compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. It is classified as a selective inhibitor of certain biological pathways, making it a candidate for research in treating various diseases.

Source

The compound was developed through collaborative research efforts in pharmaceutical laboratories focusing on drug discovery and development. Its synthesis and biological evaluation have been documented in scientific literature, although specific proprietary details may vary among research institutions.

Classification

BNC375 is classified as an organic compound with specific functional groups that contribute to its biological activity. It falls under the category of small molecule inhibitors, which are often utilized in pharmacological studies to modulate biochemical pathways.

Synthesis Analysis

Methods

The synthesis of BNC375 typically involves several steps that include:

  1. Starting Materials: The synthesis begins with readily available organic precursors.
  2. Reagents: Various reagents are employed to facilitate chemical reactions, including coupling agents and catalysts.
  3. Reaction Conditions: The reactions are conducted under controlled temperatures and atmospheres (e.g., inert gas environments) to optimize yield and purity.

Technical Details

A common synthetic route may involve:

  • Step 1: Formation of an intermediate compound through nucleophilic substitution.
  • Step 2: Cyclization to form the core structure of BNC375.
  • Step 3: Functionalization of the core structure to introduce specific substituents that enhance biological activity.
Molecular Structure Analysis

Structure

BNC375 possesses a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula can be represented as CXHYNZOWC_{X}H_{Y}N_{Z}O_{W}, where X, Y, Z, and W denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Data

  • Molecular Weight: Approximately XX g/mol (exact value based on specific molecular formula).
  • 3D Structure: The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis

Reactions

BNC375 participates in various chemical reactions that can be categorized as follows:

  1. Substitution Reactions: Involving the replacement of functional groups.
  2. Elimination Reactions: Leading to the formation of double bonds or ring structures.
  3. Redox Reactions: Where BNC375 may act as either an oxidizing or reducing agent depending on the reaction conditions.

Technical Details

The reactivity profile of BNC375 is influenced by its electronic structure and steric factors, which can be studied through computational chemistry methods such as density functional theory calculations.

Mechanism of Action

Process

BNC375 exerts its biological effects primarily through the inhibition of specific enzymes or receptors involved in disease pathways. The mechanism typically involves:

  1. Binding Affinity: BNC375 binds selectively to target proteins, altering their activity.
  2. Signal Transduction Modulation: This binding interferes with downstream signaling cascades that contribute to disease progression.

Data

  • IC50 Values: The half-maximal inhibitory concentration values indicate the potency of BNC375 against its targets, often measured in nanomolar concentrations during in vitro assays.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: BNC375 is usually a solid at room temperature, often appearing as a crystalline powder.
  • Solubility: Solubility can vary significantly depending on the solvent; common solvents include dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: The compound's stability under various pH conditions and temperatures must be evaluated for storage and handling purposes.
  • Reactivity: It may react with strong acids or bases, necessitating careful handling protocols.
Applications

Scientific Uses

BNC375 is primarily investigated for its potential applications in:

  • Cancer Therapy: Targeting specific pathways involved in tumor growth.
  • Neurodegenerative Diseases: Modulating biochemical processes associated with conditions like Alzheimer's disease.
  • Inflammatory Disorders: Acting on inflammatory pathways to reduce symptoms and progression.

Research continues to explore the full range of applications for BNC375, including its use in combination therapies to enhance efficacy against complex diseases.

Introduction to α7 Nicotinic Acetylcholine Receptor and Cognitive Dysfunction

Role of α7 Nicotinic Acetylcholine Receptor in Neurocognitive Pathways and Synaptic Plasticity

The α7 nicotinic acetylcholine receptor is a homopentameric ligand-gated ion channel distinguished by its high permeability to calcium ions (Ca²⁺) and rapid desensitization kinetics. This receptor is densely expressed in brain regions critical for cognition, including the hippocampus, prefrontal cortex, and basal forebrain [1] [4]. Its activation by endogenous acetylcholine or exogenous agonists initiates Ca²⁺ influx, which serves as a critical second messenger for multiple neurocognitive processes. Specifically, α7 nicotinic acetylcholine receptor-mediated Ca²⁺ entry directly influences synaptic vesicle exocytosis, enhancing the release of glutamate, gamma-aminobutyric acid, and dopamine at presynaptic terminals [5] [7].

Beyond neurotransmitter release, α7 nicotinic acetylcholine receptor activation modulates synaptic plasticity—the ability of synapses to strengthen or weaken in response to activity. In hippocampal pyramidal neurons, α7 nicotinic acetylcholine receptor stimulation facilitates long-term potentiation, a cellular correlate of learning and memory. This occurs through both presynaptic mechanisms (enhancing glutamate release) and postsynaptic mechanisms (depolarizing membranes and activating Ca²⁺-dependent signaling cascades) [5]. Conversely, in gamma-aminobutyric acidergic interneurons, α7 nicotinic acetylcholine receptor activation often induces long-term depression, fine-tuning inhibitory circuits [5]. Calcium-induced calcium release from intracellular stores further amplifies these effects, enabling precise spatiotemporal control over synaptic efficacy [5] [7].

Table 1: Biophysical and Functional Properties of α7 Nicotinic Acetylcholine Receptor

PropertyValue/CharacteristicFunctional Implication
Permeability (Pₚ/Pₙₐ)~6.1 (neurons) [5]High Ca²⁺ influx relative to Na⁺
Fractional Ca²⁺ Current11.6% (human) [5]Significant contribution to intracellular signaling
Desensitization KineticsMilliseconds [1]Rapid signal termination
AgonistsAcetylcholine, choline, nicotineEndogenous and exogenous activation

Rationale for Targeting α7 Nicotinic Acetylcholine Receptor in Neuropsychiatric and Neurodegenerative Disorders

Dysfunction of α7 nicotinic acetylcholine receptor signaling is mechanistically implicated in several neuropsychiatric and neurodegenerative conditions. Genetic studies link polymorphisms in the CHRNA7 gene (encoding α7 nicotinic acetylcholine receptor) to increased risk for schizophrenia, where receptor deficits correlate with impaired sensory gating and cognitive flexibility [2] [4]. In Alzheimer’s disease, amyloid-β oligomers bind with high affinity to α7 nicotinic acetylcholine receptors, disrupting cholinergic transmission and exacerbating synaptic loss. This interaction induces receptor internalization and inhibits downstream neuroprotective pathways, contributing to cognitive decline [4] [6].

In Parkinson’s disease, diminished α7 nicotinic acetylcholine receptor expression in the striatum and substantia nigra correlates with dopaminergic neuron degeneration and motor deficits. The receptor’s role extends beyond neurotransmission to neuroprotection: α7 nicotinic acetylcholine receptor activation attenuates neuroinflammation by suppressing microglial release of tumor necrosis factor-alpha and interleukin-1β [4] [8]. Furthermore, α7 nicotinic acetylcholine receptors modulate dopaminergic signaling in the nigrostriatal pathway, influencing both motor control and reward processing [4]. Genetic variants like CHRFAM7A, a human-specific partial duplication of CHRNA7, exert dominant-negative effects on receptor assembly and function, potentially explaining individual variability in disease susceptibility and treatment response [4] [6].

Limitations of Orthosteric Agonists and Emergence of Positive Allosteric Modulators

Orthosteric agonists targeting α7 nicotinic acetylcholine receptor—such as GTS-21 (also known as DMXBA) and PNU-282987—face significant pharmacological challenges. Their efficacy is constrained by rapid receptor desensitization, leading to transient activation even with sustained agonist presence [3] [8]. Additionally, dose-response relationships often exhibit an inverted U-shape curve, where higher agonist concentrations paradoxically reduce cognitive benefits while increasing adverse effects like nausea or seizures [3] [10]. Limited subtype selectivity is another issue; many orthosteric agonists cross-activate other nicotinic receptor subtypes (e.g., α4β2), complicating the interpretation of their behavioral effects [8].

Positive allosteric modulators represent a pharmacologically sophisticated alternative. These compounds bind to topographically distinct sites on the α7 nicotinic acetylcholine receptor, enhancing channel opening evoked by endogenous acetylcholine without acting as agonists themselves. Type I modulators (e.g., NS-1738) augment peak current responses but minimally affect desensitization kinetics. In contrast, Type II modulators (e.g., PNU-120596) profoundly delay receptor desensitization and reactivate desensitized receptors, markedly prolonging channel open time [3] [8] [10]. This mechanistic divergence is crucial: Type I modulators preserve the physiological temporal fidelity of synaptic transmission, while Type II modulators amplify responses in contexts of prolonged cholinergic tone, such as during inflammation or injury.

Table 2: Pharmacological Profiles of Orthosteric Agonists vs. Positive Allosteric Modulators for α7 Nicotinic Acetylcholine Receptor

ParameterOrthosteric AgonistsType I PAMsType II PAMs
Binding SiteOrthosteric (ACh site)AllostericAllosteric
Receptor DesensitizationAcceleratedMinimally affectedSignificantly delayed
Endogenous SignalingDisruptedPreservedAmplified
Dose-Response CurveInverted U-shape [3]Monotonic [3]Monotonic
Subtype SelectivityModerate to lowHighHigh

Positive allosteric modulators circumvent the inverted U-shape effect by leveraging endogenous acetylcholine, ensuring activity-dependent modulation that correlates with physiological demand. Preclinically, this translates to broader therapeutic windows and sustained procognitive effects without tachyphylaxis [3] [8]. The advent of selective agents like BNC375—a novel α7 nicotinic acetylcholine receptor-positive allosteric modulator—exemplifies this strategic shift toward allosteric targeting for cognitive enhancement in central nervous system disorders [3].

Properties

Product Name

BNC375

IUPAC Name

4-[(1R,3R)-3-[(5-chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide

Molecular Formula

C19H23ClN2O3S

Molecular Weight

394.9 g/mol

InChI

InChI=1S/C19H23ClN2O3S/c1-19(2)15(11-22-16-10-13(20)6-9-17(16)25-3)18(19)12-4-7-14(8-5-12)26(21,23)24/h4-10,15,18,22H,11H2,1-3H3,(H2,21,23,24)/t15-,18-/m1/s1

InChI Key

LWWDCTBUJUEFDE-CRAIPNDOSA-N

SMILES

CC1(C(C1C2=CC=C(C=C2)S(=O)(=O)N)CNC3=C(C=CC(=C3)Cl)OC)C

Canonical SMILES

CC1(C(C1C2=CC=C(C=C2)S(=O)(=O)N)CNC3=C(C=CC(=C3)Cl)OC)C

Isomeric SMILES

CC1([C@@H]([C@H]1C2=CC=C(C=C2)S(=O)(=O)N)CNC3=C(C=CC(=C3)Cl)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.